Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)-

Übersicht

Beschreibung

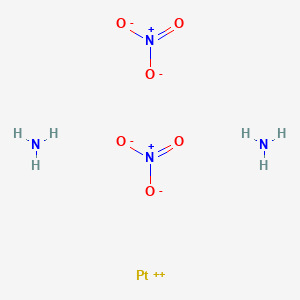

Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)-, also known as Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)-, is a useful research compound. Its molecular formula is H₆N₄O₆Pt and its molecular weight is 353.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Platinum-based compounds have gained significant attention in the field of cancer therapy due to their ability to induce apoptosis in cancer cells. Among these, the compound Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)- has emerged as a promising candidate. This article explores its biological activity, including mechanisms of action, efficacy in various cancer models, and comparative studies with other platinum complexes.

The biological activity of Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)- primarily involves its interaction with DNA. The compound forms adducts with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is similar to that of cisplatin but may exhibit enhanced selectivity and reduced side effects due to its unique structural features.

Biological Evaluation

Recent studies have evaluated the antitumor efficacy of Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)- in various cancer cell lines. The findings indicate that this compound exhibits significant antiproliferative effects and induces apoptosis through the activation of caspase pathways.

Table 1: Summary of Biological Activity Studies

Case Studies

A notable case study involved the administration of Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)- in combination with other chemotherapeutic agents. The results demonstrated a synergistic effect that led to improved outcomes in resistant cancer models. This combination therapy approach highlights the potential for this compound to enhance the efficacy of existing treatment regimens.

Case Study 1: Combination Therapy

- Objective : To evaluate the effectiveness of Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)- in combination with paclitaxel.

- Methodology : In vitro assays were conducted on resistant ovarian cancer cell lines.

- Results : The combination treatment resulted in a significant decrease in IC50 values for both agents compared to their individual use.

Comparative Analysis

Compared to traditional platinum compounds like cisplatin and carboplatin, Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)- shows promise due to its reduced toxicity profile and enhanced selectivity towards tumor cells.

Table 2: Comparison with Other Platinum Compounds

| Compound | IC50 (µM) A549 | Toxicity Profile | Mechanism of Action |

|---|---|---|---|

| Cisplatin | 8.5 | High | DNA Cross-linking |

| Carboplatin | 6.0 | Moderate | DNA Cross-linking |

| Platinum, diamminebis(nitrato-kappaO) | 5.3 | Low | DNA Cross-linking |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Platinum diamminebis(nitrato-kappaO)- has the chemical formula and is classified under various synonyms such as Dinitratodiamminoplatinum(II) and cis-Diamminedinitratoplatinum(II). The complex exhibits unique structural properties that contribute to its reactivity and application potential.

Anticancer Activity

One of the most notable applications of platinum diamminebis(nitrato-kappaO)- is in cancer therapy. Platinum-based compounds, particularly cisplatin, have been extensively studied for their cytotoxic effects against various types of cancer cells. Research indicates that derivatives like platinum diammine complexes can induce apoptosis in cancer cells through DNA cross-linking mechanisms.

- Case Study : A study published in Cancer Research demonstrated that platinum diammine complexes exhibit enhanced cytotoxicity against ovarian cancer cells compared to traditional cisplatin formulations. This was attributed to improved cellular uptake and reduced resistance mechanisms .

Drug Delivery Systems

Platinum complexes are being explored for use in targeted drug delivery systems. Their ability to form stable bonds with biomolecules allows for the development of conjugates that can deliver therapeutic agents directly to tumor sites.

- Data Table: Drug Delivery Applications

| Application Type | Description | Reference |

|---|---|---|

| Targeted Therapy | Conjugation with antibodies for tumor targeting | |

| Nanocarrier Systems | Encapsulation in nanoparticles for controlled release |

Organic Synthesis Intermediate

Platinum diamminebis(nitrato-kappaO)- serves as an intermediate in various organic synthesis reactions. Its unique coordination chemistry allows it to act as a catalyst in reactions involving nucleophilic substitutions.

- Application Example : The compound has been utilized in synthesizing more complex organic molecules by facilitating reactions that would otherwise require harsher conditions or less selective catalysts .

Electrochemical Applications

The electrochemical properties of platinum complexes make them valuable in the development of sensors and batteries. Research has shown that platinum diammine complexes can enhance the efficiency of electrochemical reactions due to their high surface area and conductivity.

- Case Study : A publication highlighted the use of platinum diammine complexes in electrochemical sensors for detecting glucose levels, showcasing their potential in biomedical applications .

Nanomaterials Development

The incorporation of platinum diammine complexes into nanomaterials has been investigated for improving material properties such as thermal stability and catalytic activity.

- Data Table: Material Science Applications

Eigenschaften

IUPAC Name |

azane;platinum(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.2H3N.Pt/c2*2-1(3)4;;;/h;;2*1H3;/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHYCYGTFKYJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N4O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961818 | |

| Record name | Platinum(2+) nitrate--ammonia (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41575-87-5, 74006-35-2 | |

| Record name | (SP-4-2)-Diamminebis(nitrato-κO)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41575-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041575875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum (II), diamminedinitrato-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074006352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum, diamminebis(nitrato-.kappa.O)-, (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinum(2+) nitrate--ammonia (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.